N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Description

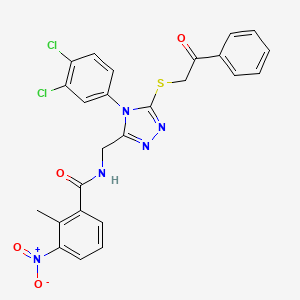

The target compound features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a thioether-linked 2-oxo-2-phenylethyl moiety at position 4. The triazole’s methyl group is further functionalized with a 2-methyl-3-nitrobenzamide substituent. This structure integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19Cl2N5O4S/c1-15-18(8-5-9-21(15)32(35)36)24(34)28-13-23-29-30-25(31(23)17-10-11-19(26)20(27)12-17)37-14-22(33)16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKFJQUDIJRZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19Cl2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . Its structure includes:

- A triazole ring, which is known for its role in various biological activities.

- A dichlorophenyl moiety that enhances lipophilicity and potential interactions with biological targets.

- A nitrobenzamide group that may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been reported to possess antifungal activity against various strains of fungi, including Candida glabrata .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. The presence of the triazole ring is often associated with cytotoxic effects. Studies have shown that similar compounds can induce apoptosis in cancer cell lines, such as A-431 and Jurkat cells . The IC50 values for related compounds indicate promising efficacy in inhibiting cell proliferation.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A-431 | 1.61 ± 1.92 |

| Compound 2 | Jurkat | 1.98 ± 1.22 |

| N-(Dichlorophenyl) Triazole | Various | <10 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of triazole derivatives. Compounds similar to this compound have shown inhibitory effects on COX enzymes, which are critical in inflammatory pathways .

Table 2: Inhibition of COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds suggests that the presence of electron-withdrawing groups like chlorine enhances biological activity by increasing the compound's reactivity and interaction with target proteins . Modifications on the phenyl rings and the triazole moiety significantly impact the overall efficacy.

Key Findings from SAR Studies

- Chlorine Substitution : Enhances lipophilicity and increases binding affinity to biological targets.

- Triazole Ring : Essential for cytotoxicity; modifications can lead to increased apoptosis rates in cancer cells.

- Nitro Group : Contributes to anti-inflammatory properties through COX inhibition.

Case Study 1: Antifungal Efficacy

In a study assessing antifungal activity, a series of triazole derivatives were tested against Candida species. The results indicated that compounds with a dichlorophenyl group showed enhanced antifungal activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of triazole derivatives demonstrated that certain modifications led to improved efficacy against breast cancer cell lines. The study reported IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, derivatives of triazole have been studied for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Case Study:

A study evaluating the antimicrobial efficacy of similar triazole derivatives demonstrated promising results against pathogens such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. The minimum inhibitory concentrations (MICs) were determined, showing that certain derivatives had comparable efficacy to standard antibiotics .

Anticancer Potential

The anticancer activity of N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide has been explored through various in vitro studies. The compound has shown cytotoxic effects against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

Case Study:

In one study, related compounds demonstrated significant inhibition of cell proliferation in MCF7 cells with IC50 values indicating effective dose ranges for therapeutic applications. Molecular docking studies suggested that these compounds bind effectively to key oncogenic targets, disrupting their function and leading to apoptosis in cancer cells .

Comparative Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Triazole vs. Thiazolidinone Derivatives

- : Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature a thiazolidinone ring instead of a triazole. Thiazolidinones exhibit greater ring strain but may offer enhanced hydrogen-bonding capacity due to the carbonyl group .

- Impact: The triazole core in the target compound provides a rigid planar structure, favoring π-π stacking interactions absent in thiazolidinone analogs .

Substituent Effects on Aromatic Rings

- Chlorination Patterns :

- The target’s 3,4-dichlorophenyl group contrasts with 4g (4-chlorophenyl) and 4j (2,6-dichlorophenyl) from . Meta and para chlorination in the target may optimize steric and electronic profiles for target engagement .

- : Compound 763107-11-5 (4-bromophenyl and pyridinyl substituents) shows how halogen size (Br vs. Cl) and heteroaromatic rings alter solubility and binding affinity .

Thioether vs. Alternative Linkages

- : S-alkylated triazoles (e.g., 10–15) utilize α-halogenated ketones to form thioether bonds, similar to the target’s synthesis. The 2-oxo-2-phenylethyl group in the target introduces a ketone, which may participate in keto-enol tautomerism, affecting reactivity .

- : Analog 362505-85-9 replaces the thioether with a pyrazolyl group, demonstrating how sulfur removal impacts metabolic stability and solubility .

Spectroscopic Characterization

- IR Spectroscopy: C=S Stretch: The target’s thione form is confirmed by a νC=S band at ~1250 cm⁻¹, consistent with triazole-thiones in (1247–1255 cm⁻¹) . Nitro Group: The 3-nitrobenzamide’s νNO₂ bands (~1520 and ~1350 cm⁻¹) distinguish it from methyl or chloro analogs in and .

- NMR Analysis :

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound?

- Methodological Answer : The synthesis involves sequential reactions such as cyclization, thioether formation, and amide coupling. Key steps include:

Cyclization of thiosemicarbazides : Use reflux conditions with ethyl alcohol and phenylisothiocyanate to form the triazole core. Monitor reaction progress via thin-layer chromatography (TLC) .

Thioether linkage formation : React the triazole intermediate with 2-oxo-2-phenylethyl derivatives under basic conditions (e.g., triethylamine) in anhydrous DMF .

Amide coupling : Employ chloroacetyl chloride or similar agents for the final benzamide group attachment. Purify via recrystallization (ethanol-DMF mixture) and validate purity using HPLC .

Table 1 : Critical Reaction Parameters

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer : A combination of FT-IR , NMR , and LCMS is critical:

- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, nitro groups at ~1520 cm⁻¹) .

- NMR : Use H and C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and triazole methylene groups (δ 4.0–5.0 ppm). Assign peaks using 2D experiments (COSY, HSQC) .

- LCMS : Confirm molecular weight and detect intermediates. Use electrospray ionization (ESI) in positive mode for ionizable groups .

Q. How should initial bioactivity screening assays be designed?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial testing :

Enzyme assays : Use fluorescence-based methods (e.g., ADP-Glo™ kinase assay) with ATP concentrations adjusted to mimic physiological conditions. Include positive controls (staurosporine) .

Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Use Mueller-Hinton broth and 18–24 hr incubation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., tautomerism) be resolved?

- Methodological Answer : Tautomeric equilibria (e.g., thione-thiol forms in triazoles) complicate spectral interpretation. Strategies include:

- Variable-temperature NMR : Monitor chemical shift changes at 25°C vs. −40°C to identify dynamic equilibria .

- Computational modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant tautomers and compare with experimental IR/NMR data .

Table 2 : Resolving Spectral Contradictions

| Technique | Application | Example Workflow |

|---|---|---|

| VT-NMR | Detect tautomers | Run H NMR at −40°C to "freeze" equilibrium |

| DFT | Predict stable forms | Optimize geometry in Gaussian 16; compare with experimental shifts |

Q. What computational tools enhance reaction design and mechanistic studies?

- Methodological Answer : Integrate quantum chemistry (QC) and machine learning (ML):

QC for reaction pathways : Use Gaussian or ORCA to simulate transition states and activation energies. For example, model the thioether formation step to identify rate-limiting barriers .

ML for condition optimization : Train models on historical reaction data (solvent, temperature, yield) to predict optimal conditions. Tools like RDKit or DeepChem can automate feature extraction .

Q. How can mechanistic studies elucidate the compound’s biological targets?

- Methodological Answer : Combine molecular docking and cellular assays :

Docking : Use AutoDock Vina to screen against protein databases (PDB). Focus on kinases (e.g., EGFR) due to the triazole’s ATP-mimetic potential. Validate with mutagenesis studies .

Cellular pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways. Use Ingenuity Pathway Analysis (IPA) for network mapping .

Data Contradiction Analysis

- Case Example : Discrepancies in reported antibacterial activity may arise from assay conditions (e.g., broth media vs. agar diffusion). To reconcile:

- Standardize protocols using CLSI guidelines.

- Cross-validate with in silico ADMET predictions (e.g., SwissADME) to filter false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.